molecular formula C10H17NO2 B11908800 Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]

Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]

Cat. No.: B11908800
M. Wt: 183.25 g/mol
InChI Key: TZJZOULYGRRCMR-UHFFFAOYSA-N
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Description

Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] is a spirocyclic compound featuring a cyclopenta[c]pyridine core fused with a 1,3-dioxolane ring via a spiro junction. The 1,3-dioxolane moiety is known for its thermal stability and solvent compatibility, as demonstrated in polyhydroxybutyrate (PHB) extraction processes at elevated temperatures (80°C) without molecular degradation .

Properties

IUPAC Name

spiro[1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridine-6,2'-1,3-dioxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-11-7-9-6-10(5-8(1)9)12-3-4-13-10/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJZOULYGRRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC3(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]Pyridine Derivatives: Salviadiginine A

Salviadiginine A, a cyclopenta[c]pyridine isolated from Salvia digitaloides, shares the fused bicyclic pyridine core with the target compound but lacks the spiro-dioxolane ring . Key comparisons include:

  • Biological Activity : Salviadiginine A exhibited weak anti-inflammatory activity in preliminary assays, suggesting that the addition of a 1,3-dioxolane moiety in Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] might modulate bioactivity through enhanced solubility or steric effects.

Spiro-Dioxolane Systems: Pyrroloazepine and Cyanosilylated Analogues

  • Octahydrospiro[pyrrolo[1,2-a]azepine-7,2'-[1,3]dioxolane] : This compound, synthesized via DIBAL reduction and basic alumina chromatography , highlights the versatility of spiro-dioxolane frameworks in heterocyclic chemistry. Unlike the target compound, its pyrroloazepine core may confer distinct electronic properties, influencing reactivity in nucleophilic or catalytic environments.
  • Cyanosilylated Spiro-Dioxolane: Microwave-assisted synthesis using sulphated zirconia yielded a cyanosilylated spiro-dioxolane derivative .

Role of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring contributes critically to physicochemical properties:

  • Thermal Stability : 1,3-Dioxolane-based solvents remain stable at 80°C during PHB extraction, implying that the dioxolane ring in the target compound may similarly resist thermal degradation under moderate conditions .
  • Safety Profile: Unlike chlorinated solvents, 1,3-dioxolane is non-carcinogenic and non-pyrophoric, though highly flammable (flashpoint ≤2.5°C) . This safety advantage may extend to spiro-dioxolane derivatives in industrial applications.

Comparative Data Table

Property Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] Salviadiginine A Pyrroloazepine Spiro-Dioxolane
Core Structure Cyclopenta[c]pyridine + 1,3-dioxolane Cyclopenta[c]pyridine Pyrrolo[1,2-a]azepine + 1,3-dioxolane
Synthetic Method Not reported Natural extraction DIBAL reduction, chromatography
Thermal Stability Inferred stable ≤80°C (from 1,3-dioxolane data) Not reported Not reported
Biological Activity Not tested Weak anti-inflammatory Not reported
Key Functional Groups Spiro-dioxolane Hydroxyl, glucoside Amine, spiro-dioxolane

Research Implications and Gaps

  • Synthesis Optimization : The use of sulphated zirconia catalysts (as in ) could be adapted for efficient spirocyclization in the target compound’s synthesis.
  • Biological Screening : Structural parallels to salviadiginine A warrant anti-inflammatory or neuroactivity assays for Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane].
  • Safety Protocols : Flammability risks associated with the 1,3-dioxolane moiety necessitate careful handling in large-scale applications.

Biological Activity

Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] is a compound with potential biological significance due to its unique structural features. This compound belongs to a class of 1,3-dioxolanes, which have been widely studied for their diverse biological activities, including antibacterial and antifungal properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and other fields.

  • Molecular Formula : C10_{10}H17_{17}N O2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 1824432-28-1

Biological Activity Overview

Research has indicated that compounds similar to Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] exhibit a range of biological activities. Notably, studies have focused on their antibacterial and antifungal properties.

Antibacterial Activity

The antibacterial activity of 1,3-dioxolanes has been documented in various studies. For instance, a series of synthesized dioxolanes were tested against several Gram-positive and Gram-negative bacteria, revealing significant antibacterial properties:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus625–1250 µg/mL
Compound 2Staphylococcus epidermidisExcellent activity
Compound 3Pseudomonas aeruginosaPerfect activity at 625 µg/mL
Compound 4Enterococcus faecalis625 µg/mL
Compound 5Escherichia coliNo activity detected

These findings suggest that Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] could potentially exhibit similar antibacterial effects due to its structural characteristics.

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of related compounds has also been explored. A study demonstrated that many dioxolanes showed excellent antifungal activity against Candida albicans. The results indicated that:

  • Most tested compounds exhibited significant antifungal activity.
  • Only one compound did not show any antifungal effect.

Case Studies and Research Findings

A comprehensive study synthesized various enantiomerically pure and racemic dioxolanes to evaluate their biological activities. The results highlighted the importance of chirality in influencing the effectiveness of these compounds against bacterial strains.

Key Findings:

  • Synthesis Method : The compounds were synthesized using salicylaldehyde and diols under catalytic conditions.
  • Biological Screening : All synthesized derivatives were tested for their antibacterial and antifungal activities.
  • Chirality Impact : The enantiomeric forms displayed varying levels of biological activity, underscoring the significance of molecular configuration in pharmacological applications.

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